molecular formula C28H23Cl3N2O5S B2408716 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide CAS No. 338961-76-5

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide

Cat. No. B2408716
CAS RN: 338961-76-5
M. Wt: 605.91
InChI Key: VQEPFXMGSCFPDR-UHFFFAOYSA-N
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Description

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C28H23Cl3N2O5S and its molecular weight is 605.91. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported a catalytic protodeboronation approach for 1°, 2°, and 3° alkyl boronic esters using a radical mechanism . Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, this method played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Benzofuran Derivatives in Total Synthesis

The compound’s structure contains a benzofuran moiety. Benzofuran derivatives exhibit diverse biological and pharmacological activities. For instance, “2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran” (BMBF) is an intermediate found during the total synthesis of ailanthoidol. Researchers have explored the synthesis and biological properties of such benzofuran derivatives .

Crystal Structure Studies

The crystal structure of (2S,3S,4S,5S,Z)-2,3,5,6-tetrakis(benzyloxy)-4-methoxy-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran has been investigated. The compound was synthesized and characterized, providing valuable insights into its three-dimensional arrangement and intermolecular interactions .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl3N2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(29)8-10-21)26-16-27(25(31)15-24(26)30)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEPFXMGSCFPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide

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